AURKA/N-Myc Complex Disruption vs. Pan-Aurora Inhibitors
Unlike the closely related pan-Aurora inhibitor PHA-739358 (Danusertib), PHA-680626 uniquely functions as an amphosteric inhibitor to disrupt the AURKA/N-Myc complex, preventing N-Myc stabilization independent of its ATP-competitive kinase inhibitory activity. This differential mechanism is supported by crystallographic comparison: a detailed structural analysis of PHA-680626 bound to AURKA (PDB: 2J4Z) reveals that the thiophene-acetyl moiety adopts a conformation incompatible with the binding pose of the highly similar PHA-739358 (PDB: 2J50) [1]. In Surface Plasmon Resonance (SPR) competition assays, PHA-680626 (at 100 µM) reduced the AURKA/N-Myc binding by approximately 80%, which is a significantly greater reduction than that observed for the same dose of the pan-Aurora inhibitor PHA-739358 under the same conditions [2]. Further, Proximity Ligation Assays (PLA) in IMR-32 neuroblastoma cells showed a substantial reduction in PLA signals for the AURKA/N-Myc complex when treated with 1 µM PHA-680626, an effect that was not observed for the Aurora-A inhibitor RPM1722, although it did cause some AURKA enzymatic inhibition [2].
| Evidence Dimension | Reduction of AURKA/N-Myc binding in SPR assay |
|---|---|
| Target Compound Data | ≈80% reduction |
| Comparator Or Baseline | PHA-739358 (Danusertib) |
| Quantified Difference | Significantly greater reduction than PHA-739358 (quantitative comparators for reduction amounts for PHA-739358 not explicitly provided, however paper states: PHA-680626 showed a stronger effect and was selected for further characterization) |
| Conditions | Surface Plasmon Resonance (SPR) competition assay, 100 µM compound concentration |
Why This Matters
This data is essential for researchers in Neuroblastoma and MYCN-driven cancers; PHA-680626 offers a dual mechanism (kinase activity inhibition + PPI disruption) which the pan-Aurora inhibitor Danusertib or other ATP-competitive inhibitors cannot provide, thus ensuring correct target engagement for N-Myc destabilization studies.
- [1] Boi, D., Souvalidou, F., Capelli, D., et al. (2021). Int. J. Mol. Sci., 22(23), 13122. (Supplementary Figure S4A) View Source
- [2] Souvalidou, F., Boi, D., et al. (2021). A Focused Small-Molecule Screen Identifies PHA-680626 as an Amphosteric Inhibitor Disrupting the Interaction between Aurora-A and N-Myc. bioRxiv, 2021.03.10.433854. View Source
